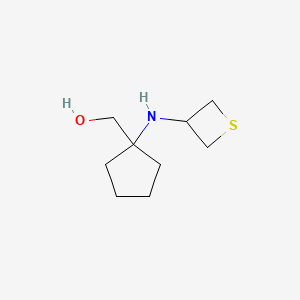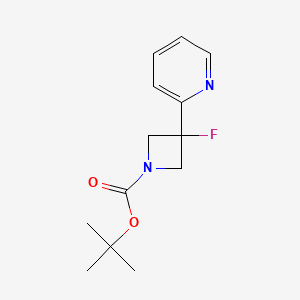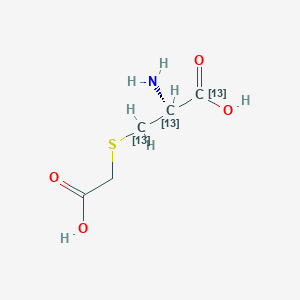
Carbocisteine-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbocisteine-13C3, also known as S-Carboxymethyl-L-cysteine-13C3, is a stable isotope-labeled compound. It is a derivative of carbocisteine, a mucolytic agent used to reduce the viscosity of mucus in the respiratory tract. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbocisteine-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of carbocisteine. This can be achieved through the alkylation of cysteine with chloroacetic acid, where the carbon atoms in the chloroacetic acid are replaced with carbon-13 isotopes . The reaction typically occurs under mild conditions, with the use of a suitable base to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled reagents and advanced purification techniques to ensure the final product meets the required standards for research and analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Carbocisteine-13C3 undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The carboxymethyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted carbocisteine derivatives.
Applications De Recherche Scientifique
Carbocisteine-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mécanisme D'action
Carbocisteine-13C3 exerts its effects by reducing the viscosity of mucus in the respiratory tract. It achieves this by breaking down the glycoprotein structure of mucus, making it easier to expel. The compound targets mucus glycoproteins and disrupts their disulfide bonds, leading to a decrease in mucus viscosity . This mechanism is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD) and bronchiectasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylcysteine: Another mucolytic agent that reduces mucus viscosity by breaking disulfide bonds in mucus glycoproteins.
Erdosteine: A mucolytic with antioxidant properties, used to treat respiratory conditions.
Ambroxol: A mucolytic and expectorant that enhances mucus clearance from the respiratory tract.
Uniqueness of Carbocisteine-13C3
This compound is unique due to its stable isotope labeling, which makes it an invaluable tool in research applications. The carbon-13 isotopes allow for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C5H9NO4S |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(carboxymethylsulfanyl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,3+1,5+1 |
Clé InChI |
GBFLZEXEOZUWRN-ZHPJTALBSA-N |
SMILES isomérique |
C(C(=O)O)S[13CH2][13C@@H]([13C](=O)O)N |
SMILES canonique |
C(C(C(=O)O)N)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)
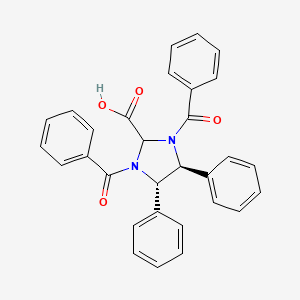
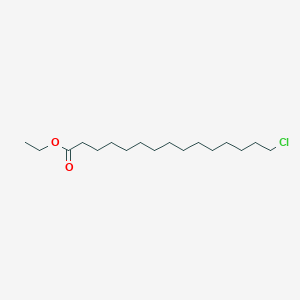

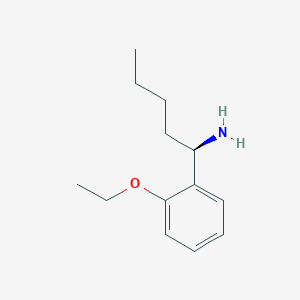
![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)



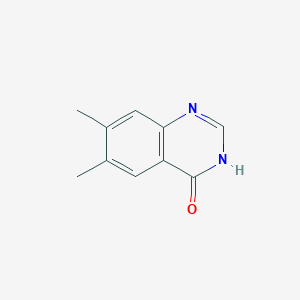
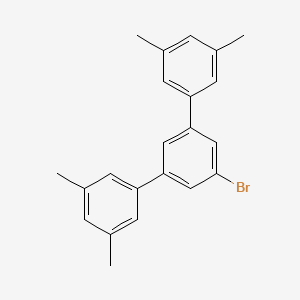
![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
